2-Quinazolin-4-ylguanidine
Description
Structure
3D Structure
Properties
CAS No. |
6635-74-1 |
|---|---|
Molecular Formula |
C9H9N5 |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
2-quinazolin-4-ylguanidine |
InChI |
InChI=1S/C9H9N5/c10-9(11)14-8-6-3-1-2-4-7(6)12-5-13-8/h1-5H,(H4,10,11,12,13,14) |
InChI Key |
MQGZDHWVKOXVCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)N=C(N)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Quinazolin 4 Ylguanidine and Its Analogues
General Synthetic Approaches to the Quinazoline (B50416) Nucleus
The construction of the quinazoline ring system is a well-established area of organic synthesis, with numerous methods available to create this bicyclic heterocycle. These approaches can be broadly categorized into cyclization reactions that form the core structure.
Cyclization Reactions for Quinazoline Ring Formation
The formation of the quinazoline nucleus often relies on cyclization reactions starting from appropriately substituted benzene (B151609) derivatives. Common precursors include 2-aminobenzonitriles, 2-aminobenzamides, and isatoic anhydrides.
One prevalent method involves the reaction of 2-aminobenzamides with various carbonyl compounds or their equivalents. For instance, the condensation of 2-aminobenzamides with aldehydes, followed by an oxidative cyclization, is a widely used strategy. beilstein-journals.orgrsc.org Mechanochemical methods, such as ball milling, have been employed to facilitate this reaction between 2-aminobenzamides and aldehydes using o-iodoxybenzoic acid (IBX) as an oxidizing agent, offering a solvent-free and efficient alternative. beilstein-journals.org
Copper-catalyzed tandem reactions of 2-bromobenzamides with aldehydes and aqueous ammonia (B1221849) also provide a practical route to 2-substituted quinazolinones. This process is believed to proceed through an initial copper-catalyzed amination of the 2-bromobenzamide, followed by cyclocondensation and oxidative aromatization. rsc.org
Another versatile approach utilizes isatoic anhydride (B1165640) as a starting material. The reaction of isatoic anhydride with amidoxime (B1450833) derivatives, catalyzed by iron(III) chloride, yields 2-substituted quinazolin-4(3H)-ones efficiently. organic-chemistry.org This method benefits from mild reaction conditions and the use of an inexpensive catalyst. organic-chemistry.org Similarly, a three-component reaction of isatoic anhydride, a primary amine, and an electrophilic cyanating agent can produce 2-amino-3-substituted quinazolinones in a one-pot process. aurigeneservices.com
Transition-metal-free syntheses have also been developed. For example, the cesium carbonate-promoted SNAr reaction of ortho-fluorobenzamides with amides in dimethyl sulfoxide (B87167) (DMSO) leads to the formation of quinazolin-4-ones through an intramolecular cyclization. nih.govacs.org
The following table summarizes various cyclization strategies for quinazoline ring formation:
| Starting Materials | Reagents/Catalysts | Product Type | Reference |
| 2-Aminobenzamides, Aldehydes | o-Iodoxybenzoic acid (IBX) | 2-Substituted quinazolin-4(3H)-ones | beilstein-journals.org |
| 2-Bromobenzamides, Aldehydes, Aqueous Ammonia | Copper catalyst | 2-Substituted quinazolinones | rsc.org |
| Isatoic Anhydride, Amidoximes | Iron(III) chloride | 2-Substituted quinazolin-4(3H)-ones | organic-chemistry.org |
| Isatoic Anhydride, Primary Amine, N-Cyano-4-methyl-N-phenylbenzenesulfonamide | LiHMDS | 2-Amino-3-substituted quinazolinones | aurigeneservices.com |
| ortho-Fluorobenzamides, Amides | Cesium carbonate | 2,3-Disubstituted quinazolin-4-ones | nih.govacs.org |
| 2-Aminobenzonitriles, Aryl boronic acids, Aldehydes | Palladium catalyst | Substituted quinazolines | frontiersin.org |
Strategies for Introducing Guanidine (B92328) Moiety at the C-4 Position
Once the quinazoline nucleus is formed, the introduction of a guanidine group at the C-4 position is the next critical step in the synthesis of 2-Quinazolin-4-ylguanidine. This is typically achieved by functionalizing a suitable precursor at the C-4 position.
A common strategy involves the use of a 4-chloroquinazoline (B184009) intermediate. The chlorine atom at the C-4 position is a good leaving group and can be readily displaced by nucleophiles. Reaction of a 4-chloroquinazoline derivative with guanidine or its protected forms would lead to the desired this compound. The synthesis of 4-chloroquinazolines can be accomplished from the corresponding quinazolin-4-ones by treatment with reagents like phosphorus oxychloride.
Another approach involves the direct reaction of a suitable quinazoline precursor with a guanidinylating agent. For instance, a 2-aminoquinazoline (B112073) could potentially be reacted with a reagent that introduces the guanidine functionality at the 4-position, although this is a less common strategy.
The synthesis of quinazolines bearing an unprotected amino group at the C-4 position has been achieved via Suzuki-Miyaura coupling, which could then be further elaborated to a guanidine. chim.it
Specific Reaction Pathways for this compound Synthesis
The synthesis of the target molecule, this compound, requires a multi-step sequence that combines the formation of the quinazoline ring with the introduction of the guanidine group.
Precursor Synthesis and Derivatization (e.g., 2-aminoquinazolinone intermediates)
The synthesis often begins with the construction of a 2-aminoquinazoline or a 2-aminoquinazolin-4(3H)-one precursor. These intermediates provide a handle for further functionalization.
A versatile method for synthesizing 2-aminoquinazoline-based derivatives involves a solid-phase approach. nih.gov In this method, an amino group of a polymer-linked amino acid is treated with 2-nitrobenzaldehyde, followed by reduction of the nitro group. Cyclization of the resulting intermediate with cyanogen (B1215507) bromide yields the desired 2-aminoquinazoline derivative. nih.gov
Another route to 2-aminoquinazolin-4(3H)-ones is through the carbonylative coupling of ortho-iodoanilines with cyanamide. organic-chemistry.org This reaction proceeds via a domino carbonylation/cyclization process, where an N-cyanobenzamide intermediate undergoes ring closure. This method advantageously avoids the use of gaseous carbon monoxide by employing molybdenum hexacarbonyl as a solid CO source. organic-chemistry.org
The reaction of 2-aminobenzamides with isothiocyanates followed by coupling with secondary amines in the presence of a coupling agent like diisopropylcarbodiimide (DIC) has also been reported for the synthesis of 2-aminoquinazolinones. aurigeneservices.com
Optimized Reaction Conditions and Yield Considerations in Academic Synthesis
In academic research, significant effort is dedicated to optimizing reaction conditions to maximize yields and purity. For the synthesis of quinazolin-4(3H)-ones from 2-amino-N-substituted benzamides and DMSO, temperature and the amount of oxidant (like H2O2) are critical factors. nih.gov It was found that the reaction proceeds best at elevated temperatures (e.g., 150 °C) with a specific stoichiometry of the oxidant. nih.gov
For the mechanochemical synthesis of quinazolin-4(3H)-ones, the timing of the addition of the oxidizing agent (IBX) was found to be crucial. Adding IBX after an initial period of milling the reactants together led to a significant increase in the product yield. beilstein-journals.org
In the synthesis of 2-substituted quinazolin-4(3H)-ones from isatoic anhydride and amidoximes, a screening of various Lewis acid catalysts and solvents revealed that iron(III) chloride in 1,4-dioxane (B91453) provided the highest yields. organic-chemistry.org
The following table highlights some optimized conditions and yields for quinazolinone synthesis:
| Starting Materials | Key Reaction Conditions | Product | Yield | Reference |
| 2-Amino-N-methylbenzamide, DMSO | 150 °C, 1 equiv. H2O2, 14 h | N-methyl quinazolin-4(3H)-one | 73% | nih.gov |
| 2-Aminobenzamide, 4-Ethylbenzaldehyde | Ball milling, IBX added after 30 min | 2-(4-Ethylphenyl)quinazolin-4(3H)-one | 91% | beilstein-journals.org |
| Isatoic anhydride, Amidoxime | FeCl3, 1,4-dioxane | 2-Substituted quinazolin-4(3H)-one | up to 85% | organic-chemistry.org |
| 2-Bromobenzamide, Benzaldehyde, Aqueous Ammonia | CuI, L-proline, K3PO4, DMSO, 100 °C, 24 h | 2-Phenylquinazolin-4(3H)-one | 85% | rsc.org |
Synthesis of Substituted this compound Analogues
The synthesis of substituted analogues of this compound allows for the exploration of structure-activity relationships. Substitutions can be introduced on the benzene ring of the quinazoline core or on the guanidine moiety.
The synthesis of substituted quinazolines often starts from substituted precursors. For example, using substituted 2-aminobenzamides or 2-aminobenzonitriles in the cyclization reactions described earlier will lead to quinazolines with substituents on the benzene ring. rsc.orgmdpi.commdpi.com A wide range of functional groups, including electron-donating and electron-withdrawing groups, are often well-tolerated in these synthetic sequences. nih.gov
For instance, the synthesis of 2-substituted quinazolin-4(3H)-ones has been achieved with various substituents on the phenyl ring at the 2-position, including hydroxyl and methoxy (B1213986) groups, by reacting substituted benzaldehydes with anthranilamide. mdpi.com Similarly, a range of N-substituted 2-aminoquinazolines have been prepared by reacting 2-amino aryl ketones with N-benzyl cyanamides, demonstrating the versatility of this approach for creating diverse analogues. mdpi.com
Furthermore, a rearrangement of 2-chloroquinazolin-4(3H)-ones with diamines has been developed to generate twisted-cyclic or ring-fused guanidines, showcasing a method to introduce complex guanidine-containing structures. nih.gov This reaction's outcome is dependent on whether a primary or secondary amine is present in the diamine reagent. nih.gov
Modification at the Quinazoline Ring (e.g., C-2, C-4, C-6, C-8 substitution)
The functionalization of the quinazoline core is a primary strategy for modulating the physicochemical and pharmacological properties of 2-guanidinoquinazolines. Substitutions at various positions, including C-2, C-4, C-6, and C-8, are achieved through diverse synthetic routes, often starting from appropriately substituted anthranilic acid derivatives or 2-aminobenzonitriles.
A common approach involves the construction of the quinazoline ring from substituted precursors. For instance, the synthesis of 2-substituted and 8-nitro-substituted quinazolin-4(3H)-ones can be achieved by starting with substituted benzoic acids. mdpi.comnih.gov These quinazolinone intermediates can then be further manipulated. A versatile method for producing 2,4-disubstituted quinazolines involves preparing a 2,4-dichloroquinazoline (B46505) intermediate, which allows for subsequent nucleophilic substitution reactions with various amines at both positions. nih.gov
Specific substitutions have been detailed in the literature. The synthesis of 2,4-diamino-6-iodo-quinazoline, for example, can be accomplished by heating guanidine with 2-amino-6-iodobenzonitrile. mdpi.com This method directly installs groups at C-2, C-4, and C-6. Research has shown that introducing relatively small substituents at positions C-4, C-6, and C-8 of the 2-guanidino-quinazoline core can significantly enhance biological activity. nih.govresearchgate.net An example of a multi-substituted analogue is N-(6-chloro-4-phenylquinazolin-2-yl)guanidine, which features substitutions at C-2 (guanidine), C-4 (phenyl), and C-6 (chloro). nih.govacs.org
Modifications at the C-8 position have also been systematically explored. Starting from 2-amino-3-nitrobenzoic acid, a series of 8-substituted quinazolin-4-ones can be synthesized, providing a pathway to analogues with diverse functionalities at this position. biorxiv.org The following table summarizes representative examples of synthetic strategies for modifying the quinazoline ring.
Table 1: Synthetic Strategies for Quinazoline Ring Modification
| Starting Material | Target Position(s) | Reagents/Conditions | Resulting Substitution | Citation(s) |
|---|---|---|---|---|
| Substituted Anthranilamide | C-2 | Cyclization with aldehydes | 2-Substituted-4-quinazolinones | scielo.br |
| 2-Aminobenzonitrile | C-2, C-4 | Reaction with nitriles under basic conditions | 2-Substituted-4-aminoquinazolines | mdpi.com |
| 2-Amino-6-iodobenzonitrile | C-2, C-4, C-6 | Reaction with guanidine, heating | 2,4-Diamino-6-iodo-quinazoline | mdpi.com |
| Substituted Quinazoline-2,4(1H,3H)-dione | C-2, C-4 | Phosphorus oxychloride, then secondary amines | 2,4-Bis-substituted quinazolines | nih.gov |
| 2-Amino-3-nitrobenzoic acid | C-8 | Multi-step synthesis involving amide formation and cyclization | 8-Nitro-quinazolin-4-one derivatives | nih.govbiorxiv.org |
| 2-Thioxo-3-phenyl-quinazolin-4(3H)one | C-2 | Reaction with ethyl chloroacetate, then hydrazinolysis | 2-Hydrazinylthio-quinazolinone derivatives | researchgate.net |
Structural Diversification of the Guanidine Group
While modifications to the quinazoline ring are common, structural diversification of the guanidine moiety itself offers another avenue for creating novel analogues. However, for certain biological targets, modifications to the guanidine group have been found to decrease or abolish activity, suggesting that the unsubstituted guanidine is crucial for interaction with the target. nih.govresearchgate.net
Despite this, several strategies have been successfully employed to alter the guanidine group. One significant transformation is the cyclocondensation of 3,4-dihydroquinazolin-2-yl guanidine with various electrophilic reagents. Reactions with aldehydes, ketones, or diethyl ethoxymethylenemalonate can lead to the formation of fused heterocyclic systems, such as 1,3,5-triazino[2,1-b]quinazolines, effectively incorporating the guanidine nitrogen atoms into a new ring system. researchgate.net
Another approach involves attaching elaborated side chains to the guanidine nitrogen. For example, researchers have synthesized derivatives where a guanidinopropanoic acid moiety is linked to the quinazolinone core. arabjchem.org This is achieved by reacting a 3-amino-2-substituted-quinazolin-4(3H)-one with other reagents to build the substituted guanidine structure. arabjchem.org These examples demonstrate that the guanidine group can serve as a reactive handle for significant structural diversification.
Table 2: Examples of Guanidine Group Modifications
| Parent Compound | Reagent/Reaction Type | Resulting Structure | Description | Citation(s) |
|---|---|---|---|---|
| 3,4-Dihydroquinazolin-2-yl guanidine | Aldehydes, Ketones (Cyclocondensation) | 1,3,5-Triazino[2,1-b]quinazolines | The guanidine group is cyclized into a new triazine ring fused to the quinazoline. | researchgate.net |
| 3-Amino-2-aryl-quinazolin-4(3H)-one | Multi-step synthesis to build guanidine | 3-(3-(2-Aryl-4-oxoquinazolin-3(4H)yl)guanidino)propanoic acid | An acetic acid moiety is attached to the terminal nitrogen of the guanidine group. | arabjchem.org |
| 2-Guanidinobenzazoles (related class) | N-Alkylation/Arylation | N-Substituted guanidines | Direct substitution on the guanidine nitrogen atoms. | benthamscience.com |
Characterization Methodologies in Synthetic Organic Research (Academic Context)
The structural elucidation and confirmation of newly synthesized this compound analogues are fundamental aspects of synthetic organic research. A combination of spectroscopic and analytical techniques is employed to unambiguously determine the chemical structure, purity, and other properties of the target compounds.
Mass spectrometry, particularly High-Resolution Mass Spectrometry (HRMS), is critical for determining the exact molecular weight and, consequently, the elemental formula of the compound. nih.govmdpi.com Electrospray ionization (ESI) is a common technique used for these molecules. arabjchem.org Infrared (IR) spectroscopy is used to identify the presence of key functional groups, such as N-H bonds in the guanidine and amine groups, C=O in quinazolinone precursors, and C=N bonds within the heterocyclic rings. arabjchem.orgnih.gov
For crystalline solids, single-crystal X-ray diffraction provides unequivocal proof of structure, including stereochemistry and the precise arrangement of atoms in three-dimensional space. nih.gov Other common analytical methods include melting point determination to assess purity, elemental analysis to further confirm the elemental composition, and chromatography (e.g., TLC, column chromatography) for reaction monitoring and purification. nih.govmdpi.comnih.gov
Table 3: Common Characterization Techniques in the Synthesis of this compound Analogues
| Technique | Purpose | Information Obtained | Citation(s) |
|---|---|---|---|
| NMR Spectroscopy | |||
| ¹H NMR | Structural Elucidation | Determines the number, environment, and connectivity of hydrogen atoms. | arabjchem.orgmdpi.comnih.gov |
| ¹³C NMR | Structural Elucidation | Determines the number and chemical environment of carbon atoms. | nih.govmdpi.comnih.gov |
| 2D NMR (COSY, HMBC) | Detailed Structural Confirmation | Establishes correlations between protons (COSY) and between protons and carbons over multiple bonds (HMBC) to confirm connectivity and assign complex spectra. | nih.govnih.gov |
| Mass Spectrometry (MS) | |||
| ESI-MS, HRMS | Molecular Formula Confirmation | Provides the exact mass-to-charge ratio, allowing for the determination of the molecular weight and elemental formula. | nih.govarabjchem.orgmdpi.com |
| Infrared (IR) Spectroscopy | Functional Group Identification | Detects the presence of key functional groups (e.g., N-H, C=O, C=N). | researchgate.netarabjchem.orgnih.gov |
| X-ray Crystallography | Absolute Structure Determination | Provides the precise 3D arrangement of atoms in a crystalline sample. | nih.gov |
| Other Methods | |||
| Elemental Analysis | Purity and Formula Confirmation | Measures the percentage composition of elements (C, H, N, etc.). | arabjchem.orgnih.gov |
| Melting Point (m.p.) | Purity Assessment | A sharp melting point range indicates a high degree of purity. | arabjchem.orgnih.gov |
| Chromatography (TLC, Column) | Monitoring and Purification | Separates compounds to monitor reaction progress and purify the final product. | nih.govmdpi.com |
Structure Activity Relationship Sar Studies of 2 Quinazolin 4 Ylguanidine and Its Derivatives
Influence of Guanidine (B92328) Substitution on Biological Activity
The guanidine group, a strong base that is typically protonated at physiological pH, plays a pivotal role in the biological activity of 2-quinazolin-4-ylguanidine derivatives. Its ability to form strong hydrogen bonds and electrostatic interactions is often crucial for anchoring the ligand to its biological target. Consequently, modifications to this group can dramatically alter the compound's potency and selectivity.
Research has shown that any modification to the guanidine group often leads to a significant decrease or complete loss of antibacterial activity, underscoring its importance for this particular biological effect researchgate.net. The positive charge of the guanidinium (B1211019) group is critical for interaction with the outer pore region of certain channels, where acidic residues are present. Deactivation of the guanidinium group or its replacement with a primary amine has been shown to significantly diminish inhibitory activity in specific assays sci-hub.se.
In the context of Sodium-Hydrogen Exchanger-1 (NHE-1) inhibitors, the nature of the guanidine moiety is a key determinant of activity. Studies have revealed that replacing a linear guanidine residue with a conformationally rigid cyclic analogue, such as 5-amino-1,2,4-triazole, can be favorable for NHE-1 inhibition nih.gov. This suggests that for certain targets, a constrained conformation of the guanidine mimic enhances binding affinity.
| Modification | Observed Effect | Target/Activity | Reference |
|---|---|---|---|
| General Modification/Substitution | Decrease or loss of activity | Antibacterial | researchgate.net |
| Deactivation or replacement with primary amine | Significantly decreased activity | TRPV1 channel inhibition | sci-hub.se |
| Replacement with 5-amino-1,2,4-triazole (cyclic mimic) | Favorable for activity | NHE-1 Inhibition | nih.gov |
Impact of Substituents on the Quinazoline (B50416) Ring System
The quinazoline ring serves as the central scaffold, and substitutions at its various positions (C-2, C-4, C-6, and C-8) have profound effects on the pharmacological profile of the compounds. The electronic and steric properties of these substituents can modulate the molecule's affinity, selectivity, and pharmacokinetic properties.
The C-2 position of the quinazoline ring is a frequent site for modification to tune the biological activity. The nature of the substituent at this position can influence everything from receptor binding to antimicrobial potency. For instance, the presence of methyl, amine, or thiol groups at the C-2 position is considered essential for the antimicrobial activities of certain quinazolinone derivatives nih.gov.
In the realm of anticancer research, the substitution pattern at C-2 is critical. It has been observed that electron-donating groups, such as a propyl group, on the C-2 position of the quinazolinone ring can be favorable for cytotoxic activity against certain cancer cell lines. Conversely, electron-withdrawing groups like phenyl and nitrophenyl substituents tend to have the opposite effect nih.gov. The introduction of alkyl substituents at C-2 can lead to stronger hydrophobic interactions with the target receptor compared to unsubstituted analogues nih.gov. Furthermore, the presence of an aromatic ring at C-2 can affect the binding abilities of the compound nih.gov.
| Substituent | Effect | Target/Activity | Reference |
|---|---|---|---|
| Methyl, Amine, or Thiol groups | Essential for activity | Antimicrobial | nih.gov |
| Propyl (Electron-donating) | Improved cytotoxic activity | Anticancer (HeLa cells) | nih.gov |
| Phenyl, Nitrophenyl (Electron-withdrawing) | Lowest cytotoxic activity | Anticancer (MCF-7 & HeLa cells) | nih.gov |
| Alkyl chains | Increased hydrophobic interactions | NF-κB Receptor | nih.gov |
| Aromatic ring | Affected binding abilities | NF-κB Receptor | nih.gov |
The C-4 position of the quinazoline nucleus is another critical determinant of biological activity and selectivity, particularly for kinase inhibitors. The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for potent and selective epidermal growth factor receptor (EGFR) inhibitors nih.gov. The substitution at this position is vital, and even minor changes to the aniline (B41778) moiety can significantly impact the inhibitory profile nih.govchim.it.
The regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on 2,4-dichloroquinazoline (B46505) precursors heavily favors the C-4 position. This chemical behavior has been widely exploited to synthesize a vast library of 4-aminoquinazoline derivatives for therapeutic applications mdpi.com. The nature of the amine nucleophile, whether aromatic, benzylic, or aliphatic, consistently leads to substitution at the C-4 position under various reaction conditions mdpi.com. This inherent reactivity makes the C-4 position a key handle for molecular modification. For example, a class of novel quinazoline derivatives bearing various C-4 aniline moieties was synthesized and evaluated as potent EGFR inhibitors for non-small-cell lung cancer (NSCLC) nih.gov.
| Substituent/Feature | Role/Effect | Target/Activity | Reference |
|---|---|---|---|
| Aniline Moiety | Key pharmacophore for potent inhibition | EGFR Inhibition | nih.gov |
| Various Aniline Moieties | Modulates inhibitory activity against different cell lines | Anticancer (NSCLC) | nih.gov |
| Primary/Secondary Amines (Aromatic, Benzylic, Aliphatic) | Regioselective substitution at C-4 via SNAr | General Synthesis | mdpi.com |
| Unsubstituted C-H or C-C bond | Blocks reactivity at C-4, allowing for selective C-2 modification | General Synthesis | nih.gov |
Substitutions on the benzo part of the quinazoline ring, specifically at the C-6 and C-8 positions, are crucial for modulating the biological activity. The introduction of various functional groups at these positions can fine-tune the electronic properties and steric profile of the molecule, leading to enhanced potency and selectivity.
For instance, the presence of halogen atoms at the C-6 and C-8 positions has been shown to improve the antimicrobial activity of quinazolinone derivatives nih.gov. In the development of STAT3 pathway inhibitors, a 6,8-dimethyl substituted 2-guanidinoquinazoline analog demonstrated a remarkable 20-fold improvement in STAT3 inhibition while maintaining selectivity over the related STAT1 nih.gov. However, the effect of substitution is highly context-dependent. In a series of 4(3H)-quinazolinone antibacterials, substitution at the C-6 position with a bromo or hydroxyl group was not tolerated and resulted in reduced activity acs.org.
The position of a substituent can also be critical. A study on NF-κB inhibitors found that a fluorine atom at the C-7 position resulted in a stronger binding affinity than a fluorine atom at the C-6 position nih.gov.
| Position | Substituent | Effect | Target/Activity | Reference |
|---|---|---|---|---|
| C-6 and C-8 | Halogen atoms | Improved activity | Antimicrobial | nih.gov |
| C-6 and C-8 | Dimethyl | 20-fold improvement in inhibition | STAT3 Inhibition | nih.gov |
| C-6 | Bromo or Hydroxyl | Reduced activity | Antibacterial (S. aureus) | acs.org |
| C-8 | Chloro | Good inhibitor of Aβ40 and Aβ42 aggregation | Anti-Alzheimer's | rsc.org |
| C-6 vs C-7 | Fluorine | C-7 substitution showed stronger binding affinity than C-6 | NF-κB Inhibition | nih.gov |
Conformational Analysis and its Correlation with Biological Profiles
The three-dimensional conformation of a molecule is a critical factor that dictates its ability to bind to a biological target. Conformational analysis of this compound derivatives, often aided by computational methods, provides valuable insights into the spatial arrangement of key functional groups and their influence on biological activity.
Stereochemical Considerations in Structure-Activity Relationships
When a molecule contains one or more chiral centers, its different stereoisomers can exhibit vastly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer or diastereomer. Therefore, stereochemistry is a critical consideration in the SAR of this compound derivatives.
The synthesis of a molecule combining a tricyclic quinazoline derivative with a substituted isoquinoline (B145761) resulted in a product that was determined to be the E-configured isomer. The alternative Z-isomer was considered unlikely as it would either require considerable twist about the central double bond or result in unfavorable intramolecular contacts between bulky substituents iucr.org. This highlights how stereochemical constraints can dictate the accessible and biologically relevant conformations of a molecule. The reactive centers within the tricyclic quinazoline scaffold allow for further derivatization, and the resulting stereochemistry can be a key factor in the biological activity of the final compound iucr.orgiucr.org. The combination of two potentially bioactive scaffolds into a single molecule is a powerful strategy, but the resulting stereochemistry must be carefully controlled and analyzed to ensure optimal interaction with the intended biological target iucr.org.
Biological Activity Profiling and Mechanistic Investigations in Research Models
Anticancer and Antiproliferative Research
Quinazoline (B50416) derivatives have demonstrated a broad spectrum of anticancer activities, attributable to their ability to modulate multiple signaling pathways crucial for tumor growth and survival. nih.govmdpi.com Their therapeutic potential stems from the inhibition of key enzymes and proteins that are often dysregulated in cancer. mdpi.com
The cytotoxic and antiproliferative effects of quinazoline-based compounds have been extensively documented across a wide array of human cancer cell lines. These in vitro assays are fundamental in identifying promising candidates for further development.
Numerous studies have reported potent activity, often in the micromolar to nanomolar range. For instance, certain 4-anilinoquinazoline (B1210976) derivatives have shown significant cytotoxicity against lung (A549), colon (HCT116), and breast (MCF-7) cancer cell lines. benthamdirect.com One erlotinib analogue, compound 3o , exhibited marked anticancer activity with IC50 values of 4.26 μM, 3.92 μM, and 0.14 μM against A549, HCT116, and MCF-7 cells, respectively. benthamdirect.com Similarly, a series of novel quinazoline derivatives demonstrated low micromolar cytotoxicity, with compound 18 showing a potent IC50 value of 0.85 μM against gastric cancer cells (MGC-803). mdpi.com Other research has highlighted quinazoline-sulfonamide hybrids, with compound 4d showing IC50 values of 2.5 μM (MCF-7), 5.6 μM (A549), and 6.87 μM (LoVo). nih.gov
Table 1: Antiproliferative Activity of Selected Quinazoline Derivatives in Cancer Cell Lines.
The anticancer effects of quinazoline derivatives are mediated through their interaction with specific molecular targets that are vital for carcinogenesis. Research has focused on identifying and validating these targets to understand their mechanism of action and to guide the rational design of more effective inhibitors.
A primary mechanism of action for many quinazoline-based anticancer agents is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways that control cell growth, proliferation, and survival. mdpi.com
Epidermal Growth Factor Receptor (EGFR) Inhibition: The quinazoline scaffold is the backbone of several FDA-approved EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib. nih.gov These drugs target the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling. mdpi.com Research has yielded numerous potent quinazoline-based EGFR inhibitors. For example, a 4-anilinoquinazoline derivative (Compound 13 ) showed an IC50 value of 5.06 nM against wild-type EGFR. nih.gov Another compound (24 ) exhibited an EGFR-TK inhibitory IC50 of 13.40 nM, which was more potent than the reference drug gefitinib (IC50 = 18.14 nM). nih.gov Some derivatives have shown extremely high potency, with IC50 values as low as 0.05 nM. researchgate.net
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, with VEGFR-2 playing a central role in this process. Quinazoline derivatives have been developed as potent VEGFR-2 inhibitors. nih.gov Vandetanib is a clinically approved drug that targets both EGFR and VEGFR-2. tbzmed.ac.ir Preclinical studies have identified novel compounds with significant VEGFR-2 inhibitory activity. For instance, a series of 4-alkoxyquinazoline derivatives were developed, with compound 3h showing a VEGFR2 IC50 of 2.89 nM. nih.gov Other studies found derivatives with IC50 values in the low nanomolar range, such as compound 9d (IC50 = 47.042 nM) and compound 8a (IC50 = 62.505 nM). nih.gov
Phosphoinositide 3-kinase (PI3K) Inhibition: The PI3K/Akt signaling pathway is frequently hyperactivated in cancer, making it an attractive therapeutic target. Quinazoline derivatives have been successfully developed as PI3K inhibitors, often with selectivity for specific isoforms like PI3Kδ, which is crucial for B-cell malignancies. researchgate.net A lead compound, 15c , was identified as a potent and selective PI3Kδ inhibitor with an IC50 of 27.5 nM. researchgate.net Another study optimized 4-aryl quinazolines into potent and selective PI3Kδ inhibitors suitable for in vivo studies. nih.gov
Table 2: Inhibitory Activity of Selected Quinazoline Derivatives Against Target Kinases.
The microtubule network is essential for maintaining cell structure and for the proper segregation of chromosomes during mitosis. Disruption of tubulin dynamics is a validated anticancer strategy. Several quinazoline derivatives have been identified as tubulin polymerization inhibitors, often by binding to the colchicine site on β-tubulin. acs.orgresearchgate.net
One study identified 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f ) as a potent inhibitor of tubulin assembly with an IC50 value of 0.77 μM. acs.org This compound was found to cause cell cycle arrest in the G2/M phase and disrupt microtubule formation. acs.org Another series of biarylaminoquinazolines also demonstrated potent inhibition of tubulin polymerization, with activity comparable to combretastatin A-4. nih.gov Research has also shown that certain quinoline derivatives, a related class of compounds, can inhibit tubulin polymerization with IC50 values around 17 μM. nih.gov These findings establish that the quinazoline scaffold can be effectively utilized to develop novel antimitotic agents that target the cellular cytoskeleton. mdpi.com
Table 3: Activity of Selected Compounds in Tubulin Polymerization Assays.
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation. DHFR inhibitors, known as antifolates, are an established class of anticancer drugs, with methotrexate being a prime example. Researchers have designed and synthesized quinazolinone derivatives as novel DHFR inhibitors. nih.govnih.gov
In one study, several 2-mercapto-quinazolin-4-one analogs were developed as dual DHFR and EGFR-TK inhibitors. nih.gov Compounds 21 , 37 , and 54 showed remarkable DHFR inhibitory activity with IC50 values of 0.08 μM, 0.03 μM, and 0.08 μM, respectively, comparable to methotrexate (IC50 = 0.08 μM). nih.govbohrium.com Another study reported compound 3e , a quinazolinone derivative, which inhibited human DHFR with an IC50 value of 0.527 µM. nih.gov Molecular modeling studies confirmed that these compounds can bind effectively within the active site of DHFR, providing a basis for their inhibitory action. nih.gov
Table 4: Inhibitory Activity of Selected Quinazolinone Derivatives Against Dihydrofolate Reductase (DHFR).
Apoptosis Induction Mechanisms in Research Models
Quinazoline-based compounds have been investigated for their ability to induce apoptosis, or programmed cell death, in cancer cell lines through various molecular pathways. Research indicates that these derivatives can modulate the expression of key proteins involved in the intrinsic apoptotic pathway.
One of the primary mechanisms involves the regulation of the Bcl-2 family of proteins, which are central to controlling mitochondrial-mediated apoptosis. Studies have shown that certain quinazolinone derivatives can increase the expression of pro-apoptotic proteins like Bax and Bad while simultaneously decreasing the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane, cytochrome c release, and subsequent activation of the caspase cascade. nih.govnih.gov
The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. Investigations have demonstrated that treatment with quinazoline derivatives leads to the activation of initiator caspases, such as caspase-9, and executioner caspases, including caspase-3. nih.govnih.govnih.gov Caspase-3 activation is a point of convergence for both intrinsic and extrinsic apoptotic pathways and is responsible for cleaving numerous cellular substrates, leading to the characteristic morphological changes of apoptosis. jofamericanscience.org For instance, the derivative compound 5d was found to significantly upregulate the expression of caspase-3 and caspase-9 in HepG2 cells. nih.gov Similarly, other novel heterocyclic compounds based on the quinazoline scaffold are considered potent activators of caspases. jofamericanscience.org
| Compound/Derivative | Research Model | Effect on Pro-Apoptotic Proteins (e.g., Bax, Caspase-3, Caspase-9) | Effect on Anti-Apoptotic Proteins (e.g., Bcl-2) |
|---|---|---|---|
| Compound 5d | HepG2 Cells | Upregulation of Bax, Caspase-3, and Caspase-9 | Downregulation of Bcl-2 |
| MITC-12 | U251 Cells | Increased Caspase-3 expression and elevated Bax/Bcl-2 ratio | Decreased Bcl-2 |
| Compound 5k | HepG2 Cells | Increased Bad and Bax | Decreased Bcl-2 and Bcl-xL |
| Compound 17 | Jurkat and NB4 Cells | Effective inducer of apoptosis (Annexin V+) | Not specified |
Cell Cycle Modulation Research
Derivatives of the quinazoline scaffold have been shown to interfere with the normal progression of the cell cycle, a key mechanism for their antiproliferative effects. A common finding in multiple studies is the ability of these compounds to induce cell cycle arrest, particularly at the G2/M phase transition. nih.govnih.govrsc.org
For example, a novel quinazoline-based analog, QNZ-A, was found to cause an accumulation of cells in the G2/M phase in the human lung cancer cell line A549. nih.gov This arrest was linked to the downregulation of key regulatory proteins such as Cdc25C and the Cyclin B1/Cdk1 complex, which are essential for entry into mitosis. nih.gov Similarly, other research has confirmed that quinazolin-4(3H)-one derivatives can induce G2/M arrest in various cancer cell lines, an effect often indicative of tubulin polymerization inhibition. rsc.orgnih.gov
While G2/M arrest is frequently observed, some derivatives exhibit different effects. In one study, the quinazolin-4-one derivative 5d was found to arrest the cell cycle in the S phase in HepG2 cells. nih.gov This indicates that the specific substitutions on the quinazoline ring can influence the precise point at which the cell cycle is halted. The induction of cell cycle arrest prevents cancer cells from dividing and can ultimately trigger apoptosis. semanticscholar.org
| Compound/Derivative | Research Model | Phase of Cell Cycle Arrest |
|---|---|---|
| QNZ-A | A549 Cells | G2/M |
| BIQO-19 | H1975 Cells | G2/M |
| Compound 39 and 64 | MIA Pancreatic Cancer Cells | G2/M |
| Compound 5d | HepG2 Cells | S Phase |
| Compound 18 | MGC-803 Cells | G2/M |
Antimicrobial Research
The quinazoline scaffold is a key feature in a variety of compounds investigated for their antimicrobial properties.
Quinazolin-2,4-dione derivatives have demonstrated notable antibacterial activity against a range of pathogenic bacteria in in vitro studies. nih.govelsevierpure.comnih.gov Research has shown efficacy against both Gram-positive and Gram-negative bacteria.
Gram-positive bacteria, such as Staphylococcus aureus, Staphylococcus haemolyticus, and Bacillus subtilis, have been shown to be susceptible. nih.govnih.govrsc.org For instance, compounds 2b and 2c, which are quinazolin-2,4-dione derivatives, exhibited promising antibacterial action against S. aureus and S. haemolyticus. nih.gov
Activity has also been recorded against Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. rsc.orgmdpi.com One study highlighted compound 3c as having significant antimicrobial efficacy against all tested strains, including both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 2.5 to 10 μg/ml. rsc.org
| Compound/Derivative | Bacterial Strain | Gram Stain | Observed Activity (MIC in mg/mL or µg/mL) |
|---|---|---|---|
| Compound 2b | S. haemolyticus | Positive | 10 mg/mL |
| Compound 2c | S. aureus | Positive | 11 mg/mL |
| Compound 3c | E. coli | Negative | 2.5 - 10 µg/mL |
| Compound 3c | P. aeruginosa | Negative | 2.5 - 10 µg/mL |
| Compound 3c | B. subtilis | Positive | 2.5 - 10 µg/mL |
| Compound 3c | S. aureus | Positive | 2.5 - 10 µg/mL |
| Furyl derivative 4b | E. coli | Negative | 2 - 4 µg/mL |
In addition to antibacterial effects, quinazoline and quinazolinone derivatives have been evaluated for their potential as antifungal agents. mdpi.commdpi.com These compounds have shown inhibitory activity against a variety of fungi, including human pathogens and phytopathogenic fungi that affect agriculture. mdpi.comnih.gov
Studies have demonstrated that newly synthesized quinazolinone compounds exhibit significant antifungal activity against plant pathogenic fungi such as Fusarium oxysporum, Rhizoctonia solani, Aspergillus niger, and Aspergillus flavus. mdpi.comnih.gov For example, compound 2c showed a 62.42% inhibition against Fusarium oxysporum f. sp. Niveum at a concentration of 300 mg/L. mdpi.com
The activity also extends to fungi that are pathogenic to humans, such as Candida albicans. nih.gov The broad-spectrum nature of this activity suggests that the quinazoline scaffold is a promising starting point for the development of new antifungal treatments. mdpi.com
| Compound/Derivative | Fungal Strain | Type of Fungus | Observed Activity |
|---|---|---|---|
| Compound 2c | Fusarium oxysporum f. sp. Niveum | Phytopathogen | 62.42% inhibition at 300 mg/L |
| Compounds 2a and 2b | Rhizoctonia solani AG1 | Phytopathogen | Obvious inhibitory effect |
| THTQ | Aspergillus niger | Human/Phytopathogen | Inhibition zone of 28.57 mm |
| THTQ | Candida albicans | Human Pathogen | Moderate activity (MIC 7.5 mg/mL) |
| Compound 7 | Fusarium moniliforme | Phytopathogen | Strong activity |
Research into the mechanisms by which these compounds exert their antimicrobial effects suggests the inhibition of essential bacterial enzymes. Molecular docking studies have indicated that quinazolin-2,4-dione hybrids may act by inhibiting tyrosyl-tRNA synthetase. rsc.org This enzyme is crucial for protein synthesis (translation), as it attaches the amino acid tyrosine to its corresponding tRNA molecule. Inhibition of this enzyme would halt protein production, leading to bacterial cell death. rsc.org This aligns with the specified mechanism of translation inhibition. Other studies have proposed that different derivatives may act by inhibiting DNA gyrase, an enzyme critical for DNA replication. rsc.org
Anti-inflammatory Research
Guanidine (B92328) derivatives of quinazoline have been identified as potent anti-inflammatory agents. nih.govnih.govrrpharmacology.ru A key mechanism underlying this activity is the inhibition of the Na+/H+ exchanger type 1 (NHE-1). nih.govnih.govrrpharmacology.ru NHE-1 is a membrane protein that plays a role in the functions of immune cells, and its inhibition can reduce inflammatory responses. nih.gov
In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages have shown that these compounds can significantly inhibit the production of pro-inflammatory mediators. For instance, the triazole-containing analogue 4a was found to dose-dependently inhibit the synthesis of nitric oxide (NO) and the secretion of interleukin-6 (IL-6) in primary murine macrophages without causing cytotoxicity. nih.gov Another study found that compound 11 significantly inhibits the pro-inflammatory activation of murine macrophages, with an IC50 value of 15.64 μM. rrpharmacology.ruresearchgate.net
The anti-inflammatory effects have also been confirmed in in vivo models. In a model of LPS-induced acute lung injury in mice, compound 4a was shown to alleviate key signs of inflammation, including neutrophil infiltration, edema, and tissue lesions, demonstrating its potential for suppressing cytokine-mediated inflammatory responses. nih.govnih.gov
| Compound/Derivative | Research Model | Mechanism/Target | Effect on Inflammatory Markers |
|---|---|---|---|
| Compound 4a | Primary Murine Macrophages | NHE-1 Inhibition | Dose-dependent inhibition of NO synthesis and IL-6 secretion |
| Compound 11 | LPS-stimulated Peritoneal Macrophages | NHE-1 Inhibition | Inhibition of pro-inflammatory activation (IC50 15.64 μM) |
| Compound 4a | LPS-induced Acute Lung Injury (mice) | NHE-1 Inhibition | Alleviated neutrophil infiltration, edema, and tissue lesions |
Enzyme Inhibition Research (Non-Kinase Targets)
The compound 2-guanidine-4-methylquinazoline (GMQ), a derivative of 2-Quinazolin-4-ylguanidine, has been a subject of research for its modulatory effects on Acid-Sensing Ion Channels (ASICs). ASICs are neuronal cation channels that are activated by a drop in extracellular pH and are implicated in conditions such as pain, fear, and neurodegeneration following ischemia. nih.gov
GMQ exhibits subtype-specific effects on ASICs. It shifts the pH dependence of activation to more acidic levels in ASIC1a and ASIC1b, while for ASIC3, the shift is in the opposite direction. nih.gov Furthermore, GMQ induces an acidic shift in the pH dependence of inactivation for ASIC1a, -1b, -2a, and -3. nih.gov A key finding is that in the presence of GMQ, the activation and inactivation curves of ASIC3 overlap at a physiological pH of 7.4, creating a "window current" that is not observed in other ASIC subtypes. nih.gov This suggests GMQ can activate ASIC3 at a normal physiological pH. nih.gov The effects of GMQ and the common ASIC inhibitor amiloride have been shown to be additive, suggesting they may act through a common binding site. nih.gov
| ASIC Subtype | Effect of GMQ on pH Dependence of Activation | Effect of GMQ on pH Dependence of Inactivation |
|---|---|---|
| ASIC1a | Acidic Shift | Acidic Shift |
| ASIC1b | Acidic Shift | Acidic Shift |
| ASIC2a | Not specified | Acidic Shift |
| ASIC3 | Basic Shift (opposite direction) | Acidic Shift |
Derivatives of this compound have been synthesized and identified as potent inhibitors of the Sodium-Hydrogen Exchanger isoform 1 (NHE-1). nih.gov NHE-1 is a membrane protein crucial for regulating intracellular pH, and its inhibition is a therapeutic strategy for cardiovascular diseases and ischemia-reperfusion injuries. nih.govresearchgate.net
A series of novel guanidine-modified quinazolines, specifically N1-alkyl quinazoline-2,4(1H,3H)-dione and quinazoline-4(3H)-one derivatives, have demonstrated significant NHE-1 inhibitory activity, with some lead compounds active in the nanomolar range. nih.gov For instance, compounds 3e and 6a were found to be more potent than the reference drug rimeporide and comparable to zoniporide. nih.gov The introduction of a guanidine moiety to 1,3-disubstituted quinazolin-2,4(1H,3H)-diones is considered a promising strategy for developing NHE-1 inhibitors. nih.gov
| Compound | NHE-1 Inhibitory Activity | Reference |
|---|---|---|
| 3a, 3d, 3h | Activity comparable to rimeporide | nih.gov |
| 3e, 6a | More potent; activity comparable to zoniporide | nih.gov |
| 3a | Identified as the most potent NHE-1 inhibitor in a separate study | nih.gov |
The quinazoline scaffold is a key feature in a number of compounds investigated for dipeptidyl peptidase-4 (DPP-4) inhibition, a validated approach for managing type 2 diabetes. nih.govmdpi.com DPP-4 inhibitors work by preventing the degradation of incretin hormones, which helps to regulate blood glucose levels. mdpi.complos.org
While extensive research has been conducted on quinazolinone derivatives as DPP-4 inhibitors, specific studies focusing solely on the this compound structure are less prominent in the available literature. nih.govresearchgate.net Research has explored various substituted quinazolin-4-ones, which have shown moderate to good DPP-4 inhibitory activity. nih.gov For example, a series of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives exhibited good inhibition against the DPP-4 enzyme, although their potency was lower than the standard drug, sitagliptin. nih.gov Another study on spiro cyclohexane-1,2'-quinazoline derivatives found that most of the tested compounds were significantly more active than the reference drug linagliptin. nih.gov This body of research indicates the potential of the broader quinazoline class in the development of novel DPP-4 inhibitors.
Adenosine Receptor Antagonism Research
Pharmacophore-based screening has identified 4-methylquinazoline derivatives bearing a guanidino group at the 2-position as antagonists of adenosine receptors (ARs). nih.gov These compounds were tested for their binding affinity at A1, A2A, and A2B adenosine receptor subtypes. nih.gov
The research explored the structure-activity relationships of these 2-guanidinylquinazoline derivatives. While many of the tested analogues were found to be generally non-selective, with micromolar Ki values, the initial pharmacophore search successfully identified a potent and selective A2B receptor antagonist. nih.govnih.gov The binding affinities for a selection of these quinazoline derivatives were determined through radioligand binding assays. nih.gov The quinazoline N3 position was found to be important for recognition by the A2B receptor but not for the A1 and A2A receptors. nih.gov
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) |
|---|---|---|---|
| CMB 6446 (38) | >10000 | >10000 | 112 |
| Compound 3 | 1450 | 2780 | >10000 |
| Compound 4 | 1900 | 1200 | >10000 |
Data adapted from a study on quinazolines as adenosine receptor antagonists. nih.gov
Other Reported Biological Activities in Academic Literature
The quinazoline structural motif is present in various compounds that have been investigated for antiviral properties. researchgate.net Research has demonstrated the potential of quinazoline derivatives against a range of viruses, including both RNA and DNA viruses. researchgate.net
Studies have reported the anti-influenza A virus activity of 2,4-disubstituted quinazoline derivatives. Several synthesized compounds exhibited potent activity against the influenza A/WSN/33 virus (H1N1) with low cytotoxicity. nih.gov For instance, compounds 10a5 and 17a showed IC50 values of 3.70–4.19 μM. nih.gov In another study, 2-Methylquinazolin-4(3H)-one, a related compound, demonstrated significant antiviral activity against the H1N1 influenza virus with an IC50 of 23.8 μg/mL. mdpi.com Additionally, (quinazolin-4-ylamino)methyl-phosphonate derivatives have been synthesized and shown to possess antiviral activity against the Tobacco mosaic virus (TMV). nih.gov
Beyond DPP-4 inhibition, other quinazoline derivatives have been explored for their potential antidiabetic effects through different mechanisms. Various quinazolin-4(3H)-one derivatives have been synthesized and evaluated for antihyperglycemic activity. researchgate.net
In one study, novel quinazolin-4(3H)-one heterocycles were assessed using a non-enzymatic glycosylation of hemoglobin assay. documentsdelivered.com Compound 3m from this series showed good inhibition of hemoglobin glycosylation, with an IC50 value of 35.91±0.82 µg/mL, which was comparable to the standard, alpha-tocopherol. This suggests a potential to lower glucose concentration. documentsdelivered.com Another study reported that certain 2-sec-amino-3H-quinazolin-4-ones led to a significant reduction in blood glucose levels in animal models. researchgate.net
Computational and in Silico Research Methodologies
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-Quinazolin-4-ylguanidine and its derivatives, molecular docking studies have been instrumental in elucidating their interactions with various biological targets. These studies provide insights into the binding modes, affinities, and the specific molecular interactions that govern the inhibitory activity of these compounds.
Research has shown that quinazoline (B50416) derivatives can effectively bind to the active sites of several enzymes implicated in disease. For instance, docking studies on a series of quinazolinonyl analogues as inhibitors of gamma-aminobutyric acid aminotransferase (GABA-AT) revealed that the binding affinity of the top compound was superior to that of the commercially available anti-epilepsy drug, vigabatrin. The docking analysis indicated that the compound with the highest score (−9.5 kcal/mol) formed both hydrophobic interactions and hydrogen bonds with the amino acid residues of GABA-AT. nih.gov
Similarly, in the pursuit of novel antitumor agents, molecular docking of quinazolin-4(3H)-one derivatives into the hydrophobic site of the epidermal growth factor receptor (EGFR) has been performed. The ICM score values, which ranged from 49 to 51, along with the formation of hydrogen bonds with surrounding amino acid residues, helped in predicting the correct binding geometry for each compound at the active site. brieflands.com
In another study focusing on antimalarial agents, derivatives of 2-anilino 4-amino substituted quinazolines were docked against the Plasmodium falciparum dihydroorotate dehydrogenase (Pf-DHODH) protein target. The results demonstrated that the designed ligands had better binding affinities than the standard drugs, atovaquone and chloroquine. The most stable derivative, {5-((6,7-dimethoxy-4-((3-nitrobenzyl)amino)quinazolin-2-yl)amino)-2-fluorobenzaldehyde}, exhibited a re-rank docking score of -173.528 kcal/mol and an interaction energy of -225.112 kcal/mol. nih.gov
The following table summarizes the key findings from various molecular docking studies on quinazoline derivatives:
| Target | Quinazoline Derivative | Docking Score (kcal/mol) | Interacting Residues | Reference |
|---|---|---|---|---|
| GABA-AT | Quinazolinonyl analogue | -9.5 | Not specified | nih.gov |
| COX-2 | QZN-16 | -10.32 | Not specified | researchgate.net |
| EGFR | Quinazolin-4(3H)-one-morpholine hybrid (Compound 1) | -10.359 | Not specified | nih.gov |
| VEGFR1 | Quinazolin-4(3H)-one-morpholine hybrid (Compound 1) | -11.744 | Not specified | nih.gov |
| VEGFR2 | Quinazolin-4(3H)-one-morpholine hybrid (Compound 1) | -12.407 | Not specified | nih.gov |
| Pf-DHODH | {5-((6,7-dimethoxy-4-((3-nitrobenzyl)amino)quinazolin-2-yl)amino)-2-fluorobenzaldehyde} | -173.528 (re-rank score) | Not specified | nih.gov |
Molecular Dynamics Simulations for Binding Mode Stability
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules. In drug discovery, MD simulations are employed to assess the stability of ligand-protein complexes predicted by molecular docking. These simulations provide a dynamic view of the binding interactions over time, offering a more realistic representation of the biological system.
For quinazoline derivatives, MD simulations have been crucial in validating the stability of their binding modes with various protein targets. A study on novel quinazoline-2,4,6-triamine derivatives as EGFR tyrosine kinase inhibitors utilized MD simulations to understand the interactions in greater detail. The results indicated that Met 769 is a key residue, forming stable hydrogen bonds with the amine group on the quinazoline ring of the inhibitors. nih.govsemanticscholar.org There was also a good correlation between the calculated binding free energy (ΔG) and the experimental IC50 values for the tested compounds. semanticscholar.org
In another research effort, MD simulations were performed on a quinazolin-4(3H)-one-morpholine hybrid compound in complex with VEGFR1 and VEGFR2. The simulations showed that the compound maintained strong hydrogen bond interactions with the active sites of both receptors for over 90% of the simulation time. Furthermore, the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values of the ligand-protein complexes remained low, around 1-2 Å, indicating high stability. nih.gov
The stability of the docked complex between the antimalarial derivative {5-((6,7-dimethoxy-4-((3-nitrobenzyl)amino)quinazolin-2-yl)amino)-2-fluorobenzaldehyde} and the Pf-DHODH protein target was also confirmed through a 100 ns MD simulation. The analysis revealed that the derivative formed a stable complex with the protein throughout the simulation period. nih.gov
The following table summarizes the findings from molecular dynamics simulations of quinazoline derivatives:
| Target | Quinazoline Derivative | Simulation Duration | Key Findings | Reference |
|---|---|---|---|---|
| EGFR-TK | Quinazoline-2,4,6-triamine derivatives | Not specified | Met 769 is a key residue for interaction. Good consistency between calculated ΔG binding and experimental IC50 values. | nih.govsemanticscholar.org |
| VEGFR1 and VEGFR2 | Quinazolin-4(3H)-one-morpholine hybrid | Not specified | Strong hydrogen bond interactions maintained for >90% of simulation time. RMSD and RMSF values indicate high stability (1-2 Å). | nih.gov |
| Pf-DHODH | {5-((6,7-dimethoxy-4-((3-nitrobenzyl)amino)quinazolin-2-yl)amino)-2-fluorobenzaldehyde} | 100 ns | Formation of a stable complex with the protein target over the simulation time. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that link the chemical structure of a compound to its biological activity. nih.gov These models are widely used in drug design to predict the activity of new chemical entities and to optimize the structure of existing compounds.
Several QSAR studies have been conducted on quinazoline derivatives to understand the structural requirements for their biological activities. In a study on quinazolinonyl analogues as anticonvulsant inhibitors, a QSAR model was developed using the Genetic Function Algorithm (GFA). The best model showed a squared correlation coefficient (R²) of 0.934, an adjusted R² of 0.912, a leave-one-out cross-validation coefficient (Q²) of 0.8695, and an external validation (R²pred) of 0.72, indicating its statistical significance and predictive ability. nih.gov
Another QSAR study on quinazoline derivatives as protein tyrosine kinase (erbB-2) inhibitors developed a Multiple Linear Regression (MLR) model. This model was found to be statistically significant with a training R² of 0.956, a cross-validation Q² of 0.915, and an external validation pred_r² of 0.6170. nih.gov The model highlighted the importance of Estate Contribution descriptors, SaaOE-Index and SsCIE-index, in predicting the inhibitory activity. nih.gov
A 3D-QSAR study on quinazoline derivatives targeting osteosarcoma constructed a CoMSIA model with a high Q² of 0.63 and R² of 0.987, demonstrating its stability and strong predictive power. nih.govresearchgate.net Similarly, a 3D-QSAR study on quinazoline derivatives as EGFR inhibitors reported a CoMFA model with a q² of 0.608 and an R²ncv of 0.979. frontiersin.org
The following table presents the statistical parameters of various QSAR models developed for quinazoline derivatives:
| QSAR Model | Target | R² | Q² | pred_r² / R²pred | Reference |
|---|---|---|---|---|---|
| GFA | GABA-AT | 0.934 | 0.8695 | 0.72 | nih.gov |
| MLR | erbB-2 | 0.956 | 0.915 | 0.6170 | nih.gov |
| CoMSIA | FGFR4 (Osteosarcoma) | 0.987 | 0.63 | Not specified | nih.govresearchgate.net |
| CoMFA | EGFR | 0.979 (R²ncv) | 0.608 | Not specified | frontiersin.org |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a computational method that identifies the essential steric and electronic features of a molecule that are responsible for its biological activity. These models can then be used as 3D queries in virtual screening to search large compound libraries for new molecules with similar features and potentially similar biological activity.
A ligand-based drug design strategy was used to develop a 3D-QSAR pharmacophore model based on quinazoline-based acetylcholinesterase inhibitors. The validated pharmacophore model, AAAHR_1, was then used to screen the ASINEX database, leading to the identification of potential new inhibitors. nih.gov
In a study aimed at identifying novel HPPD inhibitors, multiple structure-based pharmacophore models were developed and used to screen the ZINC and natural product databases. This virtual screening effort resulted in the identification of 29 compounds with high fitness scores to the pharmacophore models. mdpi.com
Collaborative virtual screening of multiple proprietary pharmaceutical libraries has also been employed to expand the structure-activity relationship of compounds with moderate efficacy against Trypanosoma cruzi. This approach led to the identification of a subset of 2-arylquinazolines with significant potency. lshtm.ac.uknih.gov
The key features of a pharmacophore model are typically hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic groups (H), and aromatic rings (AR). The following table provides examples of pharmacophore models used in studies involving quinazoline derivatives:
| Target | Pharmacophore Model Features | Database Screened | Outcome | Reference |
|---|---|---|---|---|
| Acetylcholinesterase | AAAHR_1 (3 Aromatic Rings, 1 Hydrophobic, 1 H-bond Acceptor) | ASINEX | Identification of new potential inhibitors. | nih.gov |
| HPPD | Multiple models | ZINC and Natural Product databases | Identification of 29 potential inhibitors. | mdpi.com |
| Trypanosoma cruzi | Not specified | Proprietary pharmaceutical libraries | Identification of a potent series of 2-arylquinazolines. | lshtm.ac.uknih.gov |
Biochemical Pathway Analysis (theoretical frameworks and enzyme cost minimization)
Biochemical pathway analysis involves the study of the complex network of chemical reactions that occur within a biological system. A key theoretical framework within this field is enzyme cost minimization (ECM), which posits that metabolic pathways have evolved to operate at a minimal protein cost for a given metabolic flux. nih.govplos.org This principle can be used to predict optimal enzyme and metabolite concentrations within a pathway. nih.govmetabolic-economics.de
The ECM method formulates the problem of finding the optimal enzyme profile as a convex optimization problem, making it numerically tractable. nih.govmetabolic-economics.de The cost of an enzyme is influenced by various factors, including its catalytic rate, thermodynamic driving forces, and saturation with substrates and products. metabolic-economics.de By minimizing the total enzyme cost, it is possible to predict the steady-state concentrations of enzymes and metabolites in a pathway.
While no specific studies on the biochemical pathway analysis of this compound using enzyme cost minimization have been published, this theoretical framework could be applied to understand its metabolism. If the metabolic pathway of this compound were known, including the enzymes involved in its biotransformation, the ECM framework could be used to model the optimal allocation of cellular resources for its metabolism.
For example, if this compound is metabolized through a series of enzymatic reactions, the ECM approach could predict the relative expression levels of the metabolizing enzymes required to process a certain concentration of the compound. This would provide insights into the potential metabolic fate of the compound and could help in identifying potential bottlenecks in its clearance from a biological system.
The application of such theoretical frameworks is particularly valuable in the early stages of drug development for predicting the metabolic behavior of novel compounds. It can help in prioritizing compounds with more favorable predicted metabolic profiles for further experimental investigation.
Advanced Research Perspectives and Future Directions
Exploration of Novel Derivatization Strategies for Enhanced Biological Profiles
The biological activity of quinazoline (B50416) derivatives is highly dependent on the nature and position of substituents on the quinazoline core. nih.gov Researchers have explored numerous derivatization strategies to enhance the therapeutic potential of these compounds. A common approach involves introducing various heterocyclic moieties at the 2 and 3 positions of the quinazolinone nucleus, which has been shown to modulate activity. researchgate.net
Strategies often focus on modifying the C-4, C-5, and C-6 positions of the quinazoline ring. nih.gov For instance, the introduction of an anilino group at the C-4 position has been a key strategy in developing potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. nih.gov Further modifications, such as adding sulfonamide moieties, have been employed to create potent antibacterial and anti-inflammatory agents. nih.gov The addition of iodine atoms has also been explored due to iodine's low toxicity and high tolerance to air and moisture. nih.gov
Hybrid molecules that combine the quinazolinone ring system with other pharmacologically active groups, such as sulfonamides or acylhydrazones, represent another promising avenue. nih.govnih.gov For example, novel 4-arylamino-6-(5-substituted furan-2-yl)quinazoline derivatives have shown strong anti-proliferation activities against various tumor cell lines. nih.gov Similarly, quinazolinone derivatives bearing 1,2,3-triazole and glycoside moieties have been investigated as potential cytotoxic agents. nih.gov The diversity in pharmacological responses highlights the value of continued exploration into novel derivatization. researchgate.net
Investigation of Polypharmacology and Multi-Targeting Approaches
Polypharmacology, the ability of a single compound to interact with multiple targets, is an increasingly important concept in drug discovery. Quinazoline derivatives are well-suited for this approach, as the scaffold can be modified to interact with various biological targets. nih.gov
Several quinazoline derivatives have been identified as multi-target inhibitors. Vandetanib, for example, is a heteroaromatic-substituted anilinoquinazoline that acts as a potent and reversible inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and RET tyrosine kinase. mdpi.com Similarly, novel quinazolin-4-one derivatives bearing 1,2,3-triazole and glycoside moieties have been developed as potential dual inhibitors of EGFR and VEGFR-2. nih.gov This multi-targeting capability can lead to enhanced therapeutic efficacy, particularly in complex diseases like cancer where multiple signaling pathways are often dysregulated. nih.govmdpi.com
The development of agents that combine Na+/H+ exchanger type 1 (NHE-1) inhibition with antiglaucomic and antiplatelet activity is another example of a multi-targeting approach within this chemical class. rrpharmacology.ru Such compounds could be beneficial for treating cardiovascular pathologies, glaucoma, and thrombotic events. researchgate.netnih.gov
Development of Selective Agents for Specific Isoforms or Pathways
While multi-targeting can be advantageous, the development of selective agents that target specific enzyme isoforms or signaling pathways is crucial for minimizing off-target effects. Research on quinazoline derivatives has yielded compounds with high selectivity for particular biological targets.
For instance, novel quinazolin-4-one derivatives containing a hydroxamic acid moiety have been designed as selective histone deacetylase 6 (HDAC6) inhibitors, with some compounds showing IC50 values in the nanomolar range. nih.gov Another area of success has been the development of S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives that act as potent and selective inhibitors of human carbonic anhydrase (CA) isoforms IX and XII, which are tumor-associated enzymes. nih.gov
Furthermore, guanidine (B92328) derivatives of quinazoline-2,4(1H,3H)-dione have been identified as potent and selective inhibitors of the Na+/H+ exchanger type 1 (NHE-1), a target for cardiovascular and ophthalmic diseases. nih.govrrpharmacology.ruresearchgate.net The ability to fine-tune the quinazoline scaffold to achieve high selectivity for specific targets like dihydrofolate reductase (DHFR) underscores its versatility and therapeutic potential. nih.gov
Application of Advanced Imaging Techniques in Mechanistic Studies
Understanding the mechanism of action of 2-quinazolin-4-ylguanidine derivatives at a cellular level is critical. Advanced imaging techniques, particularly those using fluorescent probes, offer powerful tools for these mechanistic studies. The quinazoline structure is a suitable scaffold for constructing fluorescent probes. rsc.org
Researchers have successfully designed and synthesized quinazoline-based small-molecule fluorescent probes for visualizing α1-Adrenergic Receptors (α1-ARs). nih.gov These probes, which consist of a pharmacophore for receptor binding and a fluorophore for visualization, exhibit high affinity and allow for subcellular localization imaging. nih.gov Other quinazolinone-based probes have been developed that can target specific organelles, such as mitochondria and lysosomes, and respond to changes in the cellular environment, like pH and viscosity. rsc.org For example, certain probes show a significant fluorescence enhancement in response to increased viscosity or changes in pH, which can be used to monitor cellular processes and disease states. rsc.org
Related heterocyclic systems, such as quinolizinium, have also been used to create fluorescent probes for detecting reactive species like formaldehyde, demonstrating the broader potential of such scaffolds in developing tools for bio-imaging. nih.govresearchgate.net
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Target Identification Research
The identification of molecular targets is a fundamental step in drug discovery. The integration of multi-omics technologies—such as genomics, transcriptomics, proteomics, and metabolomics—provides a comprehensive approach to understanding the complex biological systems that drugs interact with. researchgate.netnih.gov While single-omics studies are useful, they often capture only one dimension of a complex system. researchgate.net Integrated multi-omics analysis offers a more holistic view, helping to elucidate the causal connections between a drug and its phenotypic effects. nih.gov
This integrated approach is highly applicable to research on this compound and its derivatives. By combining different omics datasets, researchers can construct regulatory networks and identify key molecules and pathways affected by these compounds. nih.gov For example, integrating transcriptomics and proteomics can reveal correlations between gene expression and protein levels, providing a more complete picture of the drug's impact. nih.gov These high-throughput technologies have shifted drug-target identification from traditional single-omics techniques towards a more powerful, integrated multi-omics strategy. nih.govsemanticscholar.orgdocumentsdelivered.com
Research into Novel Synthetic Routes for Scalable Production in Academic Settings
The synthesis of quinazoline derivatives is a well-explored area, with various methods available for academic research. researchgate.net Traditional methods often involve the reaction of N1-substituted quinazoline-2,4(1H,3H)-diones with esters of bromoacetic acid. nih.gov The resulting esters can then be reacted with guanidine hydrochloride to yield the desired guanidine derivatives. nih.gov
In addition to conventional methods, modern synthetic techniques are being applied to improve efficiency and yield. Microwave-assisted synthesis has been used for the one-pot synthesis of quinazoline compounds. researchgate.net Other approaches include metal-mediated reactions, ultrasound-promoted reactions, and phase-transfer catalysis. researchgate.net For instance, N1, N3-bis-substituted quinazoline-2,4(1H,3H)-dione derivatives bearing two guanidine moieties have been synthesized by first alkylating a starting quinazolin-2,4(1H,3H)-dione with benzyl bromoacetate. nih.gov Researchers continue to explore novel routes to quinazolin-2,4-diones and their fused derivatives, aiming to develop more efficient and scalable methods for their production. researchgate.net
Theoretical Chemistry and Quantum Mechanical Studies on Reactivity and Interactions
Theoretical and quantum mechanical studies provide invaluable insights into the reactivity, stability, and intermolecular interactions of molecules like this compound. These computational methods can complement experimental findings and guide the design of new derivatives.
For example, theoretical calculations have been used to elucidate the mechanism behind the pH sensitivity of certain quinazolinone-based fluorescent probes. rsc.org By modeling the electronic structure and properties of the molecule in different protonation states, researchers can understand why fluorescence intensity changes with pH. rsc.org Molecular docking simulations are another powerful tool used to predict the binding mode of quinazoline derivatives with their biological targets, such as EGFR. nih.gov These in silico studies help to rationalize observed structure-activity relationships and can guide the optimization of lead compounds to achieve better binding affinity and selectivity.
Compound Names Mentioned
Q & A
Basic: What are the recommended protocols for synthesizing 2-Quinazolin-4-ylguanidine with high purity, and how can experimental reproducibility be ensured?
Methodological Answer:
Synthesis typically involves condensation reactions between guanidine derivatives and quinazoline precursors under controlled conditions. To ensure purity:
- Use HPLC or NMR (e.g., , ) for real-time monitoring of intermediates and final product .
- Optimize reaction parameters (temperature, solvent polarity, catalyst ratio) using Design of Experiments (DoE) to minimize by-products .
- For reproducibility, document all steps in the supplementary materials , including exact molar ratios, solvent purification methods, and inert atmosphere protocols, as per guidelines for rigorous experimental reporting .
Basic: How should researchers characterize the purity and structural identity of this compound?
Methodological Answer:
- Spectroscopic Characterization :
- Chromatographic Purity :
- Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Report retention times and peak area percentages (>95% purity recommended) .
- Elemental Analysis : Validate empirical formula consistency (e.g., CHN) .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) :
- Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators (e.g., P95 filters) if aerosolization occurs .
- Exposure Control :
- Work under fume hoods with ≥0.5 m/s airflow. Avoid skin contact; if exposed, wash immediately with soap and water for ≥15 minutes .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer:
- Data Triangulation :
- Structural Confounds :
- Meta-Analysis : Apply Fisher’s exact test or Cochran’s Q test to evaluate heterogeneity in published datasets .
Advanced: What computational strategies are effective for predicting the binding affinity of this compound to target proteins?
Methodological Answer:
- Molecular Docking :
- QSAR Modeling :
Advanced: How can researchers design SAR studies to optimize the selectivity of this compound analogs against off-target receptors?
Methodological Answer:
- Scaffold Modification :
- Selectivity Screening :
- Free Energy Calculations :
Advanced: What methodologies are recommended for assessing the stability of this compound under physiological conditions?
Methodological Answer:
- Forced Degradation Studies :
- Metabolic Stability :
- Plasma Protein Binding :
Advanced: How should researchers address gaps in ecotoxicological data for this compound?
Methodological Answer:
- Tiered Ecotoxicity Testing :
- Bioaccumulation Potential :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
